molecular formula C18H19N5O2 B2787860 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide CAS No. 2034528-96-4

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide

Cat. No.: B2787860
CAS No.: 2034528-96-4
M. Wt: 337.383
InChI Key: KRAZPDNTTNETLF-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide is a heterocyclic compound featuring a quinoxaline core fused with a pyrazole ring. The quinoxaline moiety is substituted at the 6-position with a carboxamide group, while the pyrazole ring is functionalized at the 1-position with an oxan-2-ylmethyl (tetrahydro-2H-pyran-2-ylmethyl) substituent.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-18(13-4-5-16-17(9-13)20-7-6-19-16)22-14-10-21-23(11-14)12-15-3-1-2-8-25-15/h4-7,9-11,15H,1-3,8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAZPDNTTNETLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the tetrahydro-2H-pyran-2-yl group: This step involves the alkylation of the pyrazole ring with a tetrahydro-2H-pyran-2-ylmethyl halide in the presence of a base.

    Formation of the quinoxaline ring: This can be synthesized by condensing an o-phenylenediamine derivative with a 1,2-dicarbonyl compound.

    Coupling of the pyrazole and quinoxaline rings: This step involves the formation of an amide bond between the carboxylic acid group on the quinoxaline ring and the amine group on the pyrazole ring.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

“N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, quinoxaline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of “N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide” would depend on its specific biological target. Generally, quinoxaline derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs vary in core heterocycles, substituents, and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural Comparison

Compound Name Core Structure Pyrazole Substituent Quinoline/Quinoxaline Substituents Key Functional Groups
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide Quinoxaline Oxan-2-ylmethyl at 1-position Carboxamide at 6-position Carboxamide, ether-linked pyran
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide Quinoxaline Tetrahydro-2H-pyran-4-ylmethyl at 1-position Carboxamide at 6-position Carboxamide, pyran positional isomer
6-Chloro-N-{1-ethyl-3-[(2-phenylethyl)carbamoyl]-1H-pyrazol-4-yl}-2-(4-pyridinyl)-4-quinolinecarboxamide Quinoline Ethyl at 1-position; phenylethyl carbamoyl at 3-position Chloro at 6-position, pyridinyl at 2-position Chlorine, pyridinyl, dual carbamoyl

Key Observations

Core Heterocycle Differences: Quinoxaline (two adjacent nitrogen atoms) in the target compound vs. quinoline (one nitrogen) in ’s analog. Quinoxaline’s electron-deficient nature enhances interactions with ATP-binding pockets in kinases, whereas quinoline derivatives often exhibit varied bioactivity, including antimalarial or anticancer effects . The oxan-2-ylmethyl group in the target compound introduces a chiral center and modulates lipophilicity compared to the ethyl-phenylethyl substituent in ’s compound, which may enhance blood-brain barrier penetration .

Substituent Positional Effects: The tetrahydro-2H-pyran-4-ylmethyl substituent in the analog differs from the oxan-2-ylmethyl group in the target compound. Positional isomerism in the pyran ring (2-yl vs.

Functional Group Impact :

  • The carboxamide group in the target compound and ’s analog is critical for hydrogen bonding with biological targets. In contrast, ’s compound includes a chloro substituent and pyridinyl group, which may enhance π-π stacking or halogen bonding in receptor interactions .

Key Insights

  • Antimicrobial Activity : While the target compound lacks direct antimicrobial data, structurally related 1,3,4-thiadiazole derivatives () exhibit activity against E. coli and B. mycoides. The absence of a thiadiazole ring in the target compound may reduce such activity but could redirect selectivity toward eukaryotic targets .
  • Kinase Inhibition Potential: The quinoxaline-carboxamide scaffold is prevalent in kinase inhibitors (e.g., EGFR or VEGFR inhibitors). The oxan-2-ylmethyl group may improve solubility compared to ’s lipophilic phenylethyl substituent, balancing bioavailability and target engagement .

Q & A

Q. Advanced Research Focus

  • X-ray Crystallography: Single-crystal diffraction using SHELX programs (e.g., SHELXL) resolves chiral centers introduced by the oxane ring and pyrazole substituents .
  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict conformational preferences and electronic properties, validated against experimental NMR shifts .
  • Vibrational Spectroscopy: IR and Raman spectra identify hydrogen-bonding interactions critical for crystal packing .

What strategies are recommended to resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Solubility Artifacts: Pre-solubilize in DMSO (≤0.1% v/v) and confirm stability via LC-MS over 24 hours .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to compare datasets from independent studies .

How does the oxane substituent influence the compound’s pharmacokinetic properties?

Basic Research Focus
The oxane ring enhances:

  • Lipophilicity: LogP increases by ~0.5 units compared to non-oxane analogs, improving membrane permeability (Caco-2 assay Papp >1 × 10⁻⁶ cm/s) .
  • Metabolic Stability: Cytochrome P450 inhibition assays show reduced CYP3A4 metabolism due to steric shielding of the pyrazole moiety .
    Methodological Validation:
  • Measure plasma protein binding (equilibrium dialysis) and microsomal half-life (human liver microsomes) .

What analytical techniques are critical for purity assessment and structural confirmation?

Q. Basic Research Focus

  • HPLC: Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) with UV detection at 254 nm; target purity ≥99% .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <5 ppm error .
  • Multinuclear NMR: ¹H/¹³C assignments (e.g., pyrazole C4-H at δ 7.8–8.2 ppm; oxane CH₂ at δ 3.4–3.7 ppm) .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

  • Core Modifications: Synthesize analogs with variations in the quinoxaline carboxamide (e.g., 5-Cl, 7-F) and pyrazole substituents (e.g., oxane vs. tetrahydropyran) .
  • Biological Testing: Prioritize assays aligned with hypothesized targets (e.g., kinase inhibition panels, apoptosis markers via flow cytometry) .
  • Data Analysis: Apply multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .

What are the stability considerations for long-term storage of this compound?

Q. Basic Research Focus

  • Thermal Stability: Store at –20°C in amber vials; TGA/DSC shows decomposition onset at >150°C .
  • Hydrolytic Sensitivity: Avoid aqueous buffers at pH >8.0; accelerated stability testing (40°C/75% RH) confirms ≤5% degradation over 6 months .
  • Light Sensitivity: UV-Vis spectra indicate photo-degradation above 300 nm; use nitrogen-filled packaging .

What computational tools are recommended for predicting target binding modes?

Q. Advanced Research Focus

  • Molecular Docking: AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR, VEGFR2) .
  • Molecular Dynamics (MD): GROMACS simulations (100 ns) assess binding stability and residue-specific energy contributions (MM-PBSA) .
  • Pharmacophore Mapping: Phase or MOE identifies critical H-bond acceptors (quinoxaline carbonyl) and hydrophobic pockets .

How can researchers address solubility challenges in in vitro assays?

Q. Basic Research Focus

  • Co-Solvent Systems: Use DMSO/PEG-400 (1:4 v/v) for stock solutions; confirm absence of cytotoxicity via MTT assay .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (≈150 nm diameter) to enhance aqueous dispersion (DL% >80%) .
  • pH Adjustment: Solubility increases at pH 4.0–5.0 (acetate buffer) due to protonation of the quinoxaline nitrogen .

What are the best practices for scaling up synthesis without compromising purity?

Q. Advanced Research Focus

  • Process Optimization: Replace column chromatography with recrystallization (ethanol/water) for intermediates .
  • Flow Chemistry: Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., amide coupling) .
  • Quality Control: Implement in-line PAT tools (e.g., FTIR spectroscopy) for real-time monitoring of reaction progression .

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